1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a carboxamide group, a chlorinated ethoxybenzene sulfonyl group, and a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acids or their derivatives.
Attachment of the Chlorinated Ethoxybenzene Sulfonyl Group: This step involves sulfonylation reactions where the chlorinated ethoxybenzene sulfonyl chloride reacts with the piperidine derivative.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide: Similar structure with a different position of the carboxamide group.
Uniqueness
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c1-3-9-19-17(21)13-6-5-10-20(12-13)25(22,23)14-7-8-16(24-4-2)15(18)11-14/h3,7-8,11,13H,1,4-6,9-10,12H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQVGCRPIBHPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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